2-Chloro-6-iodoquinazoline

Regioselective Cross-Coupling Palladium Catalysis Halogen Reactivity Hierarchy

Choose 2-chloro-6-iodoquinazoline for its predictable, orthogonal reactivity in sequential cross-coupling. The C6-iodo bond enables selective Sonogashira or Suzuki coupling first, preserving the C2-chloro handle for subsequent SNAr elaboration—a sequence impossible with chloro-bromo analogs. This regiochemical control supports one-pot, two-step syntheses of unsymmetrical quinazolines and is validated in kinase inhibitor programs targeting VEGFR-2 and EGFR. Procure this dihalogenated scaffold for reliable, route-selective medicinal chemistry.

Molecular Formula C8H4ClIN2
Molecular Weight 290.49 g/mol
CAS No. 1388040-50-3
Cat. No. B3237368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-iodoquinazoline
CAS1388040-50-3
Molecular FormulaC8H4ClIN2
Molecular Weight290.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1I)Cl
InChIInChI=1S/C8H4ClIN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H
InChIKeyLAUKCAVOBZFWQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-iodoquinazoline (CAS 1388040-50-3): A Dual-Halogenated Quinazoline Scaffold for Sequential Cross-Coupling


2-Chloro-6-iodoquinazoline (C₈H₄ClIN₂, MW 290.49) is a bicyclic heteroaromatic compound belonging to the halogenated quinazoline class . Its core scaffold consists of a benzo-fused pyrimidine ring system substituted with chlorine at the C2 position and iodine at the C6 position. This specific substitution pattern creates a chemically differentiated dihalogenated building block that exhibits predictable, orthogonal reactivity in palladium-catalyzed cross-coupling transformations . The compound serves as a key synthetic intermediate enabling sequential functionalization strategies, wherein the intrinsically more reactive C(sp²)-I bond undergoes selective coupling while preserving the C(sp²)-Cl bond for subsequent elaboration or nucleophilic aromatic substitution [1]. Physical characterization indicates a density of 2.0±0.1 g/cm³, boiling point of 265.3±23.0 °C at 760 mmHg, flash point of 114.2±22.6 °C, calculated LogP of 3.18, and vapor pressure of 0.0±0.5 mmHg at 25°C [2].

Why 2-Chloro-6-iodoquinazoline Cannot Be Replaced by 2-Chloro-6-bromoquinazoline or Other In-Class Analogs


Generic substitution among halogenated quinazoline building blocks introduces a critical failure mode: inverted or uncontrolled regioselectivity in sequential cross-coupling reactions. The 2-chloro-6-iodoquinazoline scaffold is chemically distinct from its bromo analog (2-chloro-6-bromoquinazoline, CAS 882672-05-1) because the C(sp²)-I bond exhibits intrinsically lower bond dissociation energy and higher oxidative addition propensity with palladium(0) catalysts relative to the C(sp²)-Br bond [1]. This fundamental difference in halide reactivity produces a functional divergence: in chloro-iodo derivatives, cross-coupling proceeds selectively at the C6-iodo position, whereas chloro-bromo analogs undergo preferential substitution at the more activated C4-chloro position rather than the C6-bromo site . Consequently, any attempt to substitute one halogen pattern for the other will redirect the coupling outcome, potentially derailing a synthetic route and requiring complete re-optimization of reaction conditions. The quantitative evidence presented below substantiates this reactivity inversion.

2-Chloro-6-iodoquinazoline: Quantitative Differentiation Evidence Versus Closest Analogs


Regioselectivity Inversion: C6-Iodo vs. C6-Bromo Quinazoline Coupling Selectivity

The 2-chloro-6-iodoquinazoline scaffold exhibits a complete reversal of cross-coupling regioselectivity compared to the corresponding chloro-bromo analog. In chloro-bromo substituted quinazolines, coupling selectivity has been established to generally favor substitution at the more activated C(4)-Cl bond over the weaker C(sp²)-Br bond. In contrast, chloro-iodo derivatives favor cross-coupling through the intrinsically more reactive C(sp²)-I bond, enabling predictable sequential functionalization at C6 followed by C2/C4 [1].

Regioselective Cross-Coupling Palladium Catalysis Halogen Reactivity Hierarchy

Sequential Cross-Coupling Synthetic Utility: Sonogashira-Suzuki One-Pot Functionalization

The 2-aryl-4-chloro-6-iodoquinazoline scaffold (closely related to the target compound) has been demonstrated to undergo palladium-catalyzed sequential Sonogashira/Suzuki-Miyaura cross-coupling and one-pot two-step bis-Sonogashira coupling to afford unsymmetrical polycarbo-substituted quinazolines [1]. This sequential functionalization capability arises directly from the orthogonal reactivity of the C6-iodo and C4-chloro bonds, enabling predictable, stepwise elaboration without intermediate purification in certain protocols.

Sequential Cross-Coupling One-Pot Synthesis Polycarbo-Substituted Quinazolines

6-Iodoquinazoline Core as Privileged Kinase Inhibitor Pharmacophore

The 6-iodoquinazoline substructure embedded within 2-chloro-6-iodoquinazoline constitutes a privileged pharmacophore for kinase inhibition. N-alkyl substituted 6-iodoquinazoline derivatives have been demonstrated to act as dual VEGFR-2 and EGFR inhibitors, with lead compound 9c exhibiting EC₅₀ values of 5.00, 6.00, 5.17, and 5.25 μM against HepG2, MCF-7, HCT116, and A549 cancer cell lines, respectively [1]. The same compound showed VEGFR-2 inhibition with IC₅₀ = 0.85 μM and EGFR(T790M) inhibition with IC₅₀ = 0.22 μM. While these data derive from elaborated 6-iodoquinazoline derivatives rather than the building block itself, they establish the 6-iodo substitution pattern as a validated entry point for developing potent kinase-targeting agents [2].

EGFR/VEGFR-2 Dual Inhibition Anticancer Drug Discovery Kinase Inhibitor Scaffold

Physicochemical Differentiation: Molecular Weight, LogP, and Density vs. 6-Bromo Analog

2-Chloro-6-iodoquinazoline exhibits measurable physicochemical divergence from its 6-bromo counterpart (2-chloro-6-bromoquinazoline, CAS 882672-05-1). The iodine substitution increases molecular weight by approximately 47 Da (290.49 vs. 243.49 g/mol) and elevates LogP from 2.92 to 3.18, reflecting increased lipophilicity [1]. Density increases from 1.8±0.1 g/cm³ (bromo) to 2.0±0.1 g/cm³ (iodo), while boiling point decreases from 309.7±24.0 °C to 265.3±23.0 °C at 760 mmHg [2].

Physicochemical Properties LogP Molecular Weight

Commercial Availability and Purity Benchmarking

2-Chloro-6-iodoquinazoline is commercially available from multiple vendors with specified purity standards. MolCore supplies the compound with NLT 98% purity under ISO certification suitable for global pharmaceutical R&D and QC applications . CymitQuimica (Biosynth) offers the product at minimum 95% purity . Biomart maintains inventory (55 units as of 2025) with customizable packaging sizes from 20 mg to 500 g . Chemsrc lists the compound with available pricing and supply chain information [1].

Commercial Sourcing Purity Specifications ISO-Certified Supply

2-Chloro-6-iodoquinazoline: High-Value Application Scenarios for Scientific and Industrial Procurement


Sequential C6-Then-C2 Functionalization for Medicinal Chemistry Library Synthesis

In medicinal chemistry programs targeting kinase inhibition or GPCR modulation, 2-chloro-6-iodoquinazoline serves as a strategic building block for sequential C6-first functionalization followed by C2 elaboration. The established reactivity hierarchy—C(sp²)-I coupling preceding C(sp²)-Cl substitution—enables medicinal chemists to introduce aryl, alkynyl, or alkenyl groups at the C6 position via Sonogashira or Suzuki-Miyaura coupling while preserving the C2-chloro handle for subsequent nucleophilic aromatic substitution with amines, thiols, or alcohols [1]. This orthogonal reactivity directly supports the synthesis of 2,6-disubstituted quinazoline libraries with regiochemical control that cannot be achieved using mono-halogenated or chloro-bromo analogs. The 6-iodoquinazoline core is specifically validated in kinase inhibitor development, with derivatives demonstrating dual VEGFR-2/EGFR inhibition at sub-micromolar to low-micromolar concentrations [2].

One-Pot Sequential Cross-Coupling for Polycarbo-Substituted Quinazolines

For process chemistry and materials science applications, 2-chloro-6-iodoquinazoline (and its 2-aryl-4-chloro-6-iodo analogs) enables one-pot two-step cross-coupling sequences that yield unsymmetrical polycarbo-substituted quinazolines without intermediate purification [1]. The differential reactivity of the iodo and chloro substituents permits successive Sonogashira/Suzuki-Miyaura, bis-Sonogashira, or Sonogashira/Stille couplings in a single reaction vessel. This one-pot capability reduces purification steps, solvent consumption, and overall process mass intensity relative to stepwise approaches using mono-halogenated building blocks. The resulting polycarbo-substituted quinazolines exhibit tunable photophysical properties including intramolecular charge transfer characteristics, making them candidates for fluorescent probes or optoelectronic materials [1].

Regioselective Alkynylation at C6 for Click Chemistry Conjugation

The C6-iodo substituent in 2-chloro-6-iodoquinazoline undergoes highly regioselective Sonogashira alkynylation with >90% selectivity under PdCl₂(PPh₃)₂/CuI catalysis [1]. This reaction installs an alkyne moiety at the C6 position while leaving the C2-chloro group intact. The resulting 6-alkynyl-2-chloroquinazoline intermediate provides an alkyne handle for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry, enabling bioconjugation, probe synthesis, or polymer functionalization. This regioselective alkynylation strategy is not accessible with 2-chloro-6-bromoquinazoline due to the inverted selectivity that favors C4 coupling over C6-bromo substitution [2]. For chemical biology and probe development, this differentiation justifies selection of the iodo derivative for C6-selective alkyne installation.

Building Block Sourcing for Kinase-Targeted Drug Discovery Programs

The 6-iodoquinazoline substructure embedded within 2-chloro-6-iodoquinazoline represents a validated entry point for developing EGFR and VEGFR-2 kinase inhibitors. Recent studies demonstrate that 6-iodoquinazoline derivatives achieve potent dual inhibition: lead compounds exhibit VEGFR-2 IC₅₀ values ranging from 0.85 to 1.25 μM and EGFR(T790M) IC₅₀ values from 0.22 to 0.50 μM, with corresponding anticancer activity against HepG2, MCF-7, HCT116, and A549 cell lines [1][2]. For drug discovery procurement, the 2-chloro-6-iodoquinazoline scaffold provides a pre-validated 6-iodo entry vector while offering the C2-chloro position for diversity-oriented synthesis. Multiple suppliers offer this compound at purities ranging from 95% to 98% with ISO-certified quality systems, ensuring reproducible results in medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.